2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide (hereafter referred to as the target compound) is a pyrimidine-based derivative featuring a thiophene-2-sulfonyl substituent and a branched 3-methylbutyl acetamide group. The compound’s design integrates sulfanyl and sulfonyl moieties, which are common in drug discovery for enhancing solubility and target binding .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S3/c1-10(2)5-6-17-12(20)9-24-15-18-8-11(14(16)19-15)25(21,22)13-4-3-7-23-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,17,20)(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYRZLSMIKRBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide represents a novel addition to the field of medicinal chemistry, particularly due to its complex structure that combines a pyrimidine core with thiophene and sulfonamide functionalities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S₂
- Molecular Weight : 342.45 g/mol
- Key Functional Groups :
- Pyrimidine ring
- Thiophene sulfonamide
- Acetamide moiety
These structural features suggest potential interactions with biological targets, making it an interesting candidate for further investigation.
Biological Activity Overview
The biological activity of this compound has not been extensively documented; however, related compounds within the thiophene and pyrimidine classes have shown promising results in various studies. Here are some key areas of biological activity:
Anticancer Activity
Research on similar thiadiazolopyrimidine derivatives indicates significant anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 5.69 to 9.36 µM . The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyrimidine components can enhance efficacy against cancer cells.
Antimicrobial Activity
Compounds containing thiophene and pyrimidine moieties have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives showed effective inhibition against E. coli and Pseudomonas aeruginosa, suggesting that similar activities may be expected from our compound due to its structural similarities .
Anti-inflammatory Effects
Pyrimidine derivatives have been linked to anti-inflammatory activities by inhibiting key inflammatory mediators such as nitric oxide and PGE2 . This suggests that the compound may possess similar properties, potentially making it useful in treating inflammatory conditions.
The proposed mechanisms of action for compounds like this compound include:
- Enzyme Inhibition : The presence of the thiophene sulfonamide may allow the compound to interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The acetamide group could facilitate binding to specific receptors involved in disease pathways, modulating their activity.
- Cell Membrane Interaction : The structural characteristics may enable interaction with cellular membranes, influencing signal transduction pathways.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Similarities
The target compound shares core structural motifs with several analogs documented in the literature. Key comparisons are summarized below:
Key Differences and Implications
Core Heterocyclic Structure :
- The target compound and SirReal2 share a pyrimidine core, whereas AS111 and other triazole-based analogs (e.g., ) utilize a 1,2,4-triazole ring. Pyrimidine derivatives often exhibit enhanced metabolic stability compared to triazoles, which may influence pharmacokinetics .
- SirReal2’s substitution with a naphthalene-thiazole acetamide group confers specificity for SIRT2 inhibition, highlighting the role of bulky aromatic groups in enzyme targeting .
In contrast, AS111’s pyridinyl group may facilitate hydrogen bonding .
Acetamide Substituents :
- The 3-methylbutyl group in the target compound is a branched alkyl chain, likely contributing to hydrophobic interactions similar to AS111’s 3-methylphenyl group. Hydrophobic stabilization is critical for anti-inflammatory activity, as demonstrated by AS111’s superior performance over diclofenac .
- Fluorinated analogs (e.g., N-(3-fluorophenyl) in ) may improve bioavailability but require validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
